molecular formula C24H16N2O2 B8198712 1,2-Bis(4-(pyridin-4-yl)phenyl)ethane-1,2-dione

1,2-Bis(4-(pyridin-4-yl)phenyl)ethane-1,2-dione

Cat. No.: B8198712
M. Wt: 364.4 g/mol
InChI Key: WMGXFGWLIHZWNA-UHFFFAOYSA-N
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Description

1,2-Bis(4-(pyridin-4-yl)phenyl)ethane-1,2-dione is an organic compound characterized by the presence of two pyridin-4-yl groups attached to a central ethane-1,2-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Bis(4-(pyridin-4-yl)phenyl)ethane-1,2-dione can be synthesized through a multi-step process involving the reaction of 4-pyridylboronic acid with 1,2-dibromoethane in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere with a base such as potassium carbonate to facilitate the coupling reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(4-(pyridin-4-yl)phenyl)ethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.

    Reduction: Reduction reactions can convert the dione moiety to diols.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1,2-Bis(4-(pyridin-4-yl)phenyl)ethane-1,2-dione involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The compound’s luminescent properties are attributed to the energy transfer processes within the coordination complexes, making it useful in imaging and sensing applications .

Comparison with Similar Compounds

Uniqueness: 1,2-Bis(4-(pyridin-4-yl)phenyl)ethane-1,2-dione is unique due to its combination of pyridin-4-yl groups and the central dione moiety, which imparts distinct chemical reactivity and coordination properties. This makes it particularly valuable in the synthesis of complex metal-organic frameworks and coordination polymers .

Properties

IUPAC Name

1,2-bis(4-pyridin-4-ylphenyl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O2/c27-23(21-5-1-17(2-6-21)19-9-13-25-14-10-19)24(28)22-7-3-18(4-8-22)20-11-15-26-16-12-20/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGXFGWLIHZWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)C(=O)C(=O)C3=CC=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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